molecular formula C27H24BrClN2O5 B295612 (4E)-4-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione

(4E)-4-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No. B295612
M. Wt: 571.8 g/mol
InChI Key: VCTBCYQAXVNCCP-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. In

Mechanism of Action

The exact mechanism of action of (4E)-4-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione is not fully understood. However, studies have shown that it may exert its biological activities by inhibiting certain enzymes or signaling pathways.
Biochemical and physiological effects:
Studies have shown that (4E)-4-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antiviral activity. However, more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using (4E)-4-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione in lab experiments is its potential to exhibit biological activities that can be useful in various fields. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

For research on (4E)-4-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione include exploring its potential as a therapeutic agent for cancer, viral infections, and inflammatory diseases. Additionally, its potential as a herbicide and in the synthesis of new materials can also be further studied. More research is also needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of (4E)-4-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione involves the reaction between 3-(4-chlorophenoxy)propyl bromide and 3-ethoxy-4-hydroxybenzaldehyde in the presence of potassium carbonate. The resulting product is then reacted with 1-phenyl-3-methyl-5-pyrazolone to obtain the final product.

Scientific Research Applications

(4E)-4-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. In agriculture, it has been studied for its potential use as a herbicide. In materials science, it has been explored for its potential use in the synthesis of new materials.

properties

Molecular Formula

C27H24BrClN2O5

Molecular Weight

571.8 g/mol

IUPAC Name

(4E)-4-[[3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C27H24BrClN2O5/c1-2-34-24-17-18(15-22-26(32)30-31(27(22)33)20-7-4-3-5-8-20)16-23(28)25(24)36-14-6-13-35-21-11-9-19(29)10-12-21/h3-5,7-12,15-17H,2,6,13-14H2,1H3,(H,30,32)/b22-15+

InChI Key

VCTBCYQAXVNCCP-PXLXIMEGSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCCCOC4=CC=C(C=C4)Cl

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCCCOC4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCCCOC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.